molecular formula C18H19N5O2S B2744535 N-(furan-2-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921790-53-6

N-(furan-2-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2744535
CAS No.: 921790-53-6
M. Wt: 369.44
InChI Key: VAUCFNRBBASDAR-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a fused imidazo-triazole core, a p-tolyl substituent, and a furan-methyl group connected via a thioacetamide linker. This structure combines aromatic, heterocyclic, and sulfur-containing moieties, which are known to influence bioavailability, metabolic stability, and target binding.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-13-4-6-14(7-5-13)22-8-9-23-17(22)20-21-18(23)26-12-16(24)19-11-15-3-2-10-25-15/h2-7,10H,8-9,11-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUCFNRBBASDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide (CAS Number: 921790-53-6) is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H19_{19}N5_5O2_2S, with a molecular weight of 369.4 g/mol. The structure features a furan ring and an imidazo[2,1-c][1,2,4]triazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC18_{18}H19_{19}N5_5O2_2S
Molecular Weight369.4 g/mol
CAS Number921790-53-6

Antimicrobial Activity

Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial strains and fungi. A study demonstrated that similar compounds had minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Compounds with furan and triazole rings have been studied for their cytotoxic effects on cancer cell lines. For example, methyl derivatives of furan were tested against HeLa and HepG2 cell lines, showing promising results with IC50 values indicating significant cytotoxicity .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many triazole derivatives inhibit enzymes that are crucial for microbial survival.
  • DNA Interaction : Some studies suggest that triazole compounds can intercalate with DNA or disrupt its synthesis.
  • Cell Membrane Disruption : The lipophilic nature of these compounds may allow them to penetrate cell membranes effectively.

Study 1: Antitubercular Activity

In a study focused on designing novel antitubercular agents, several triazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among them, compounds similar to this compound showed IC50 values ranging from 1.35 to 2.18 μM .

Study 2: Cytotoxicity Testing

Another investigation assessed the cytotoxic effects of various derivatives on human embryonic kidney cells (HEK-293). The results indicated that many derivatives exhibited low toxicity levels while maintaining high antibacterial activity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazole and triazole moieties, including N-(furan-2-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide. Research indicates that such compounds can inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies:

  • Mechanism of Action: The compound has been shown to interfere with cancer cell proliferation through various mechanisms, including the inhibition of specific enzymes involved in cell cycle regulation and apoptosis pathways .
  • Cell Line Testing: In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines, including breast (MCF-7), liver (HepG2), and lung cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in its structure can lead to variations in biological activity.

Key Findings:

  • Substituent Effects: The presence of electron-donating groups on the aromatic rings enhances the anticancer activity compared to electron-withdrawing groups .
Substituent Effect on Activity Reference
Electron-donatingIncreased potency
Electron-withdrawingDecreased potency

Other Pharmacological Activities

Beyond its anticancer properties, this compound has been investigated for other therapeutic applications:

Antimicrobial Properties:

Research has shown that compounds with similar structural frameworks exhibit antimicrobial activity against various bacterial strains. The thioacetamide moiety may contribute to this effect by disrupting bacterial cell wall synthesis or function.

Anti-inflammatory Effects:

Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties by modulating inflammatory cytokines and pathways involved in chronic inflammation.

Synthesis and Optimization

The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity.

Synthesis Techniques:

Recent advancements in synthetic methodologies have allowed for more efficient production of this compound:

Technique Description Advantages
Microwave-assisted synthesisUtilizes microwave energy to accelerate reactionsIncreased yield and reduced reaction time
Green chemistry approachesEmploys environmentally friendly solvents and reagentsMinimizes waste and enhances safety

Comparison with Similar Compounds

Naphthalene-Containing Triazole-Acetamides ()

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and its nitro-substituted derivatives (6b, 6c) share the acetamide linkage and triazole core but differ in substituents:

  • Key Differences :
    • Aromatic Substituents : The target compound uses a p-tolyl group, whereas 6a–6c employ naphthalene or nitro-phenyl groups. The electron-donating methyl (p-tolyl) vs. electron-withdrawing nitro groups (6b, 6c) alter electronic properties and reactivity.
    • Linker : The target compound uses a sulfur atom (thioacetamide), while 6a–6c use oxygen (acetamide). Sulfur may enhance lipophilicity and resistance to oxidation compared to oxygen .
  • Spectral Data Comparison :
    • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1670–1680 cm⁻¹, similar to 6b (1682 cm⁻¹) and 6c (1676 cm⁻¹). However, the thioacetamide’s C=S stretch (absent in 6a–6c) would appear at ~1250–1300 cm⁻¹ .
    • NMR : The p-tolyl methyl group in the target compound would produce a singlet near δ 2.3 ppm in ¹H NMR, distinct from the nitro group’s deshielding effects in 6b (δ 8.61 ppm for Ar–H) .

Anti-Exudative Triazole-Acetamides ()

Compounds like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide feature a furan-triazole-thioacetamide structure, closely resembling the target compound.

  • Studies on these analogs showed dose-dependent inhibition of inflammation in rats .
  • Synthesis : Both classes are synthesized via alkylation of triazole-thiones with α-chloroacetamides, but the target compound’s imidazo-triazole core requires additional cyclization steps .

Imidazo-Triazole Derivatives ()

Ethyl 1-(7-Phenylimidazo-Triazol-3-yl)formate ()

This compound shares the imidazo[2,1-c][1,2,4]triazole core but replaces the thioacetamide with an ester group.

  • Structural Impact : The ester group in this analog may reduce metabolic stability compared to the thioacetamide in the target compound, which is more resistant to enzymatic hydrolysis .

Guanidine-Functionalized Imidazo-Triazoles ()

N-{[7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-imidazo-triazol-3-ylidene]carbamothioyl}benzamide includes a guanidine moiety, enhancing hydrogen-bonding capacity.

  • Comparison : The target compound lacks this guanidine group, likely reducing its polarity and altering target selectivity .

Thiadiazole and Cephalosporin Derivatives ()

While structurally distinct, compounds like 7H-1,3,4-thiadiazole[3,2-a][1,3,5]triazine () and cephalosporins () share acetamide or thioether linkages.

  • Thioacetamide Stability : X-ray studies of thioacetamides () reveal planar geometries and strong C=S bonds (1.68 Å), which may stabilize the target compound compared to oxygen-linked analogs .
  • Biological Relevance : Cephalosporins with thiadiazole groups () highlight the importance of sulfur in enhancing antibacterial activity, suggesting the target’s thioacetamide could improve pharmacokinetics .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield?

The synthesis involves multi-step protocols, including imidazole ring formation, thioether linkage, and acetamide coupling. Key steps include:

  • Imidazo-triazole core synthesis : Cyclocondensation of glyoxal derivatives with p-tolyl-substituted amines under acidic conditions (pH 4–6, 60–80°C) .
  • Thioacetamide coupling : Reaction of thiol intermediates with chloroacetamide derivatives in ethanol/water (3:1) with KOH catalysis, refluxed for 1–3 hours .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol) to achieve >95% purity . Optimization parameters include solvent polarity (DMF for polar intermediates), temperature control (±2°C), and catalyst loading (10 mol% Cu(OAc)₂ for click chemistry) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the imidazo-triazole core and p-tolyl substitution (e.g., aromatic proton shifts at δ 7.2–7.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 411.48 for analogs) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>98%) and detect trace impurities .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against S. aureus and C. albicans .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory screening : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can computational modeling predict its interaction with kinases or microbial enzymes?

  • Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase, PDB ID: 1M17). Focus on hydrogen bonding with triazole sulfur and hydrophobic interactions with the p-tolyl group .
  • MD simulations : GROMACS-based 100 ns trajectories to assess binding stability (RMSD < 2 Å) .

Q. What strategies resolve contradictions in reported biological activity across assay systems?

  • Assay standardization : Compare cytotoxicity using identical cell lines (e.g., HepG2 vs. HEK293) and normalize data to positive controls (e.g., doxorubicin) .
  • Metabolic stability testing : Incubate with liver microsomes to identify degradation products that may skew activity .

Q. How does the p-tolyl group influence structure-activity relationships (SAR) compared to fluorophenyl or methoxyphenyl analogs?

  • Electron-donating effects : The p-tolyl group enhances π-π stacking in hydrophobic enzyme pockets, increasing binding affinity by ~30% compared to electron-withdrawing fluorophenyl analogs .
  • Bulk tolerance : Methoxyphenyl analogs exhibit steric hindrance in rigid binding sites, reducing activity by 50% .

Q. What methodologies isolate and characterize enantiomers due to chiral centers in the imidazo-triazole core?

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol (85:15) to resolve enantiomers (Rs > 1.5) .
  • Circular dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–250 nm .

Q. How can stability under physiological conditions be assessed, and what are key degradation pathways?

  • Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and 7.4 (blood) at 37°C for 24 hours. Monitor via HPLC for hydrolysis of the thioacetamide bond (~15% degradation at pH 1.2) .
  • LC-MS/MS : Identify oxidation products (e.g., sulfoxide formation) under H2O2 stress .

Q. What in vitro and in vivo models validate target engagement for anticancer activity?

  • In vitro : siRNA knockdown of suspected targets (e.g., Bcl-2) followed by apoptosis assays (Annexin V/PI staining) .
  • In vivo : Xenograft models (e.g., BALB/c mice with MDA-MB-231 tumors) dosed at 10 mg/kg (i.p., 3× weekly) with tumor volume monitoring .

Q. How can regioselective functionalization of the triazole ring improve pharmacokinetic properties?

  • Directed C–H activation : Use Pd(OAc)2/Ag2CO3 to introduce solubilizing groups (e.g., –SO3H) at the C5 position, improving aqueous solubility by 5-fold .
  • Prodrug synthesis : Acetylate the acetamide nitrogen to enhance oral bioavailability (tested in rat models) .

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